molecular formula C7H8N2O2 B14866424 N-(3-Methylisoxazol-5-yl)acrylamide

N-(3-Methylisoxazol-5-yl)acrylamide

Cat. No.: B14866424
M. Wt: 152.15 g/mol
InChI Key: GHBSYLKGNUTHRC-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
N-(3-Methylisoxazol-5-yl)acrylamide is a heterocyclic compound featuring an acrylamide group (-CO-NH₂) linked to a 3-methyl-substituted isoxazole ring. The isoxazole moiety is a five-membered aromatic ring containing one oxygen and one nitrogen atom, contributing to its unique electronic and steric properties.

The synthesis of this compound typically involves condensation reactions. For example, in one protocol, 2-chloro-N-(3-methylisoxazol-5-yl)acetamide undergoes reflux with sodium ethoxide and acrylamide precursors, followed by neutralization and recrystallization . This method emphasizes its modular synthesis, enabling derivatization for diverse applications.

For instance, AVL-3288 (a derivative with chlorophenyl substituents) is a potent α7 nicotinic acetylcholine receptor (nAChR) positive allosteric modulator (PAM), highlighting the pharmacological relevance of this scaffold .

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)prop-2-enamide

InChI

InChI=1S/C7H8N2O2/c1-3-6(10)8-7-4-5(2)9-11-7/h3-4H,1H2,2H3,(H,8,10)

InChI Key

GHBSYLKGNUTHRC-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)NC(=O)C=C

Origin of Product

United States

Chemical Reactions Analysis

N-(3-Methylisoxazol-5-yl)acrylamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The compound can also participate in substitution reactions with nucleophiles and electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(3-Methylisoxazol-5-yl)acrylamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals. In industry, it is used in the development of new materials and as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of N-(3-Methylisoxazol-5-yl)acrylamide involves its interaction with specific molecular targets and pathways. The isoxazole ring in the compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Biological Activity/Application References
This compound Acrylamide linked to 3-methylisoxazole Scaffold for drug discovery; potential PAMs
AVL-3288 (E)-N-(4-chlorophenyl)-3-((4-chlorophenyl)amino)-2-(3-methylisoxazol-5-yl)acrylamide Type I α7 nAChR PAM; neuropsychiatric disorders
(Z)-N-((3-(5-methylisoxazol-3-yl)oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide Incorporates oxadiazole and thiophene rings Antimicrobial/antifungal potential
N-(3-Methylisoxazol-5-yl)-1-tosylpiperidine-3-carboxamide Tosyl-piperidine fused to isoxazole-acrylamide Anti-inflammatory and antimicrobial activities
N-Ethyl-3-(1H-imidazol-5-yl)acrylamide Imidazole substituent instead of isoxazole Enzyme inhibition; anticancer research
Compound 4 (from Lycium yunnanense) 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide Anti-inflammatory (IC₅₀ < 17.21 μM)

Structural and Functional Insights

Core Scaffold Modifications

  • Isoxazole vs. Imidazole/Oxadiazole : Replacing the isoxazole ring with imidazole (e.g., N-Ethyl-3-(1H-imidazol-5-yl)acrylamide) shifts biological targets due to altered hydrogen-bonding and π-stacking capabilities . Oxadiazole-containing analogs (e.g., ) enhance metabolic stability and binding affinity to enzymes like soluble epoxide hydrolase .
  • Substituent Effects : AVL-3288’s chlorophenyl groups improve α7 nAChR selectivity by enhancing hydrophobic interactions, whereas hydroxyl/methoxy groups in natural acrylamides (e.g., Compound 4 from Lycium yunnanense) contribute to anti-inflammatory effects via antioxidant mechanisms .

Synthetic Accessibility

  • This compound derivatives are synthesized via modular approaches, such as nucleophilic substitution or coupling reactions (e.g., EDC/HOBt-mediated amidation) . In contrast, complex heterocycles like oxadiazole-thiophene hybrids require multi-step protocols under controlled pH and temperature .

Biological Activity Trends Neuroactive Compounds: AVL-3288’s PAM activity underscores the importance of the 3-methylisoxazole-acrylamide core in modulating neuronal receptors . Anti-inflammatory/Antimicrobial Agents: Tosyl-piperidine derivatives () and natural acrylamides () leverage electron-withdrawing groups (e.g., sulfonyl) or phenolic moieties to inhibit pro-inflammatory cytokines or microbial growth.

Challenges and Contradictions

  • Solubility Issues : Some derivatives, such as (Z)-N-((3-(5-methylisoxazol-3-yl)oxadiazol-5-yl)methyl)-3-(o-tolyl)acrylamide, exhibit poor aqueous solubility, limiting in vivo applications .
  • Activity Discrepancies : While AVL-3288 is highly selective for α7 nAChR, simpler analogs like this compound lack documented receptor specificity, suggesting substituents critically modulate target engagement .

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